Direct Vasodilator Potency: Sulfinalol vs. Hydralazine, Pindolol, MK 761, and Prizidilol in Denervated Canine Hindlimb
In a sympathetically denervated canine hindlimb model, sulfinalol exhibited a vasodilator potency (ED50 for increasing blood flow by 50 mL/min) of 0.48 µg intra-arterially, which was 106-fold more potent than hydralazine (51 µg) and comparable to MK 761 (0.24 µg) [1]. Pindolol (0.3 µg) and prizidilol (331 µg) demonstrated intermediate and weak potencies, respectively [1]. This high intrinsic vasodilator activity, which is β-receptor-mediated, distinguishes sulfinalol from direct-acting vasodilators like hydralazine and supports its classification as a vasodilator-β-blocker [1].
| Evidence Dimension | Vasodilator Potency (ED50 for 50 mL/min blood flow increase) |
|---|---|
| Target Compound Data | 0.48 µg (intra-arterial) |
| Comparator Or Baseline | Hydralazine: 51 µg; Pindolol: 0.3 µg; MK 761: 0.24 µg; Prizidilol: 331 µg |
| Quantified Difference | Sulfinalol is 106-fold more potent than hydralazine; 1.6-fold less potent than MK 761; 1.6-fold more potent than pindolol; 690-fold more potent than prizidilol |
| Conditions | Sympathetically denervated hindlimb of anesthetized mongrel dogs; intra-arterial injection |
Why This Matters
This assay isolates direct vascular effects, confirming that sulfinalol's vasodilation is intrinsic and not a reflex response, a critical factor for researchers seeking compounds with β-blockade plus direct vasorelaxant properties.
- [1] Sybertz EJ, Baum T, Pula KK, Nelson S, Eynon E, Sabin C. Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists. J Cardiovasc Pharmacol. 1982 Sep-Oct;4(5):749-58. doi: 10.1097/00005344-198209000-00009. PMID: 6182405. View Source
